molecular formula C14H18O4 B12335434 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid CAS No. 2006277-02-5

2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid

Cat. No.: B12335434
CAS No.: 2006277-02-5
M. Wt: 250.29 g/mol
InChI Key: CKLBIWVUCMACMJ-UHFFFAOYSA-N
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Description

2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid is an organic compound with the molecular formula C14H18O4. It is a derivative of acetic acid, characterized by the presence of a cyclopropylmethoxy and an ethoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid typically involves several steps. One common method starts with the preparation of 3-cyclopropylmethoxy-4-ethoxybenzaldehyde, which is then subjected to a series of reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of bromomethylcyclopropane and various solvents for recrystallization .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts. The process may also include steps for purification, such as recrystallization and chromatography, to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid is unique due to the presence of both cyclopropylmethoxy and ethoxy groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

2006277-02-5

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-[3-(cyclopropylmethoxy)-4-ethoxyphenyl]acetic acid

InChI

InChI=1S/C14H18O4/c1-2-17-12-6-5-11(8-14(15)16)7-13(12)18-9-10-3-4-10/h5-7,10H,2-4,8-9H2,1H3,(H,15,16)

InChI Key

CKLBIWVUCMACMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)O)OCC2CC2

Origin of Product

United States

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